Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused ring structure that combines the features of imidazole and pyridine rings. The presence of various substituents on the imidazo[4,5-b]pyridine core can lead to a wide range of biological properties, making them valuable scaffolds for drug discovery and development.
Imidazo[4,5-b]pyridine derivatives have been extensively studied for their medicinal properties. For example, the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has been reported for their potential insecticidal activities. The introduction of specific substituents, such as a fluoro group, has been found to enhance these activities, indicating the importance of structural modification in achieving desired biological effects3.
The antiviral potential of imidazo[4,5-b]pyridine derivatives is highlighted by their activity against HCMV and HSV-1. The structural similarity to other antiviral agents, such as TCRB, suggests that these compounds could serve as a basis for the development of new antiviral drugs1.
The antidiabetic properties of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have been demonstrated through their antiglycation and antioxidant activities. These compounds have also been evaluated for their potential to inhibit β-glucuronidase, which could be beneficial in managing diabetes-related complications4.
The structural analog 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been studied for its toxic effects on mitochondrial respiration in rat tissues. This research provides insights into the potential toxicological concerns associated with certain imidazo[4,5-b]pyridine derivatives and underscores the need for careful evaluation of their safety profiles5.
The compound is synthesized from various precursors that include substituted pyridines and imidazoles. It falls under the category of nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities. The classification can be further detailed as follows:
The synthesis of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine typically involves several steps that can vary based on the starting materials used. One common method includes:
The molecular structure of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine can be described in detail:
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that related compounds exhibit anti-cancer properties by targeting histone methyltransferases or other critical enzymes involved in cell proliferation.
The physical and chemical properties of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are critical for its application:
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine has various applications in scientific research:
The systematic chemical name 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine defines its structure unambiguously. According to IUPAC conventions, "imidazo[4,5-b]pyridine" designates a bicyclic system where the imidazole ring (positions 1,2,3) is fused to the pyridine ring between atoms 4/5 and 5/6, with nitrogen atoms at positions 1 (imidazole) and 6 (pyridine). The substituents are specified by locants: chlorine at position 2, methyl groups at positions 1, 5, and 6. Its molecular formula is C₉H₁₀ClN₃, with a molecular weight of 195.65 g/mol [7]. Key structural features include:
Table 1: Physicochemical Properties
Property | Value | Measurement Conditions | |
---|---|---|---|
CAS Registry Number | 887354-13-4 | - | |
Melting Point | 199–202°C | - | |
Predicted Boiling Point | 341.4 ± 34.0 °C | - | |
Predicted Density | 1.32 ± 0.1 g/cm³ | - | |
Predicted pKa | 3.84 ± 0.30 | - | |
Solubility | Soluble in chloroform | 25°C |
Spectral characterization confirms this architecture: ¹H NMR exhibits distinct signals for the three methyl groups (δ ~2.5–3.0 ppm) and aromatic protons influenced by anisotropic effects. Mass spectrometry shows a molecular ion peak at m/z 195.65 [M]⁺ with fragmentation patterns characteristic of chloroimidazopyridines .
This compound emerged during intensified investigations into heterocyclic aromatic amines (HAAs) following Sugimura's 1977 discovery of mutagenic compounds in cooked meats [8]. HAAs form when amino acids, sugars, and creatine react at temperatures exceeding 150°C during frying, grilling, or smoking—processes detailed in Figure 1 of the Chemical hazards in smoked meat and fish review [5]. As analytical techniques (e.g., LC-MS/MS) advanced in the 1990s–2000s, researchers identified structurally complex HAAs beyond early examples like PhIP and MeIQx. 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine was characterized as a member of the alkylated imidazopyridine subclass noted in Table 1 of the Food-Borne Chemical Carcinogens review [2], formed through:
Its identification exemplifies the expansion of known HAA structures from simpler quinoline- and quinoxaline-based cores to complex polycyclic systems with halogen and alkyl substituents [5] [8] [9].
In food toxicology, this compound represents a DNA-reactive carcinogen class. As articulated in the Food-Borne Chemical Carcinogens analysis, such compounds undergo metabolic activation via hepatic cytochrome P450 enzymes (e.g., CYP1A2) to form N-hydroxylated intermediates. These metabolites generate arylnitrenium ions that covalently bind DNA, forming adducts at guanine bases—a mechanism shared with potent carcinogens like aflatoxins [2]. Unlike epigenetic carcinogens (e.g., dioxins), DNA-reactive types like this imidazopyridine lack established exposure thresholds, raising concerns even at low dietary concentrations [2] [8].
Within synthetic chemistry, its structure serves as a versatile pharmacophore. The electron-deficient core accepts electrophilic substitution, while the C2 chlorine enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Patent AU2013348009C1 demonstrates its utility in developing Bmi-1 inhibitors for oncology, leveraging the imidazopyridine scaffold’s affinity for nucleic acid-binding proteins [6]. Commercial availability (e.g., TRC: $635/50mg; Usbiological: $460/10mg) underscores its role in drug discovery . Key synthetic routes include:
Table 2: Analytical Detection in Thermally Processed Foods
Analytical Technique | Sample Pretreatment | Limit of Quantification (LOQ) | Recovery Rate | |
---|---|---|---|---|
UPLC-MS/MS | QuEChERS (PSA/C18) | 0.3–4.5 μg/kg | 82–113% | |
GC-MS | Derivatization required | Higher than LC-MS/MS | Variable | |
HPLC-UV | Solid-phase extraction | >10 μg/kg | 75–90% | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: